VU0240382

説明

特性

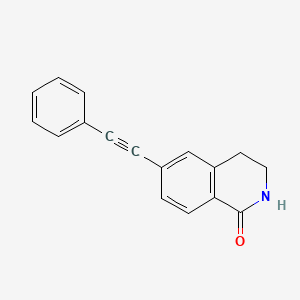

分子式 |

C17H13NO |

|---|---|

分子量 |

247.29 g/mol |

IUPAC名 |

6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |

InChIキー |

BOVJHNHRQNCDEQ-UHFFFAOYSA-N |

正規SMILES |

C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the Kir2.1 Inhibitor ML133 (VU0240382)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism of action of ML133, a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. While the initial query referenced VU0240382, the available scientific literature extensively characterizes ML133 as the primary tool compound for studying Kir2.1 inhibition. It is highly probable that this compound is an internal designation for ML133 or a closely related analog from the same chemical series. This document will, therefore, focus on the well-established data for ML133.

Introduction to Kir2.1 Channels

Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons, cardiac myocytes, and glial cells.[1] The Kir2.1 channel, encoded by the KCNJ2 gene, is a classical inward rectifier, meaning it allows potassium ions (K+) to flow more readily into the cell than out.[2][3] Structurally, Kir2.1 channels are tetramers, with each subunit comprising two transmembrane helices and cytoplasmic N- and C-termini.[4][5] The pore of the channel is formed by the four subunits and contains a selectivity filter for K+. The inward rectification property is due to voltage-dependent block of the pore by intracellular polyamines and magnesium ions.[3][5]

Pharmacological Profile of ML133

ML133 is a potent and selective small-molecule inhibitor of the Kir2.x family of channels.[1][6][7] Its inhibitory action is pH-dependent, with increased potency at more alkaline pH.[6][7]

The following tables summarize the quantitative data for ML133's inhibitory activity against various ion channels.

Table 1: Inhibitory Potency of ML133 on Kir2.x Channels

| Channel | Species | IC50 (μM) at pH 7.4 | IC50 (nM) at pH 8.5 | Reference |

| Kir2.1 | mouse | 1.8 | 290 | [6][7] |

| Kir2.2 | human | 2.9 | - | |

| Kir2.3 | human | 4.0 | - | |

| Kir2.6 | human | 2.8 | - |

Table 2: Selectivity Profile of ML133 Against Other Kir Channels and hERG

| Channel | Species | IC50 (μM) | Reference |

| Kir1.1 (ROMK) | rat | > 300 | [6] |

| Kir4.1 | rat | 76 | [6] |

| Kir7.1 | human | 33 | [6] |

| hERG | - | >30 (inactive) | [6] |

Table 3: Cytochrome P450 Inhibition Profile of ML133

| Enzyme | IC50 (μM) | Reference |

| CYP1A2 | 3.3 | [6][8] |

| CYP2C9 | > 30 | [6][8] |

| CYP2D6 | 0.13 | [6][8] |

| CYP3A4 | > 30 | [6][8] |

Mechanism of Action

ML133 acts as a pore blocker of the Kir2.1 channel.[1] This direct inhibition of the channel's ion-conducting pathway prevents the influx of K+ ions, leading to depolarization of the cell membrane. The site of action is believed to be intracellular, with the uncharged form of the molecule crossing the cell membrane and the protonated, charged form blocking the channel from the inside. This is supported by the pH-dependent nature of its potency.[6]

Mutagenesis studies have identified specific amino acid residues within the second transmembrane segment (M2) of Kir2.1 that are critical for ML133's inhibitory activity. Specifically, residues Asp172 and Ile176 are key molecular determinants for the potency of ML133.[6][8]

Caption: Mechanism of action of ML133 on the Kir2.1 channel.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ML133.

This technique is used to directly measure the ion currents flowing through the Kir2.1 channels in the membrane of a single cell.

Objective: To determine the inhibitory effect of ML133 on Kir2.1 channel currents and to calculate its IC50 value.

Materials:

-

HEK293 cells stably expressing the Kir2.1 channel.

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Bath solution (extracellular): 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 or 8.5 with KOH).[7]

-

Pipette solution (intracellular): (A typical composition would be) 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH).

-

ML133 stock solution in DMSO.

Procedure:

-

HEK293 cells expressing Kir2.1 are cultured on glass coverslips.

-

A coverslip is transferred to the recording chamber on the microscope stage and perfused with the bath solution.

-

A micropipette with a resistance of 3-4 MΩ is filled with the pipette solution and brought into contact with a cell to form a high-resistance seal (giga-seal).

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential, and voltage steps or ramps are applied to elicit Kir2.1 currents. A typical voltage protocol involves a step to -100 mV to record the inward current, followed by a voltage ramp from -100 mV to +100 mV.[6] This protocol is repeated at regular intervals (e.g., every 10 seconds).

-

After a stable baseline recording is established, ML133 at various concentrations is applied to the bath solution.

-

The inhibition of the Kir2.1 current is measured as the percentage decrease in current amplitude after the application of ML133.

-

A dose-response curve is generated by plotting the percentage inhibition against the concentration of ML133, and the IC50 value is calculated.

This is a fluorescence-based high-throughput screening assay used to identify modulators of potassium channels. It uses the K+ surrogate ion, thallium (Tl+), and a Tl+-sensitive fluorescent dye.

Objective: To screen for and characterize the inhibitory activity of compounds like ML133 on Kir2.1 channels in a high-throughput format.

Materials:

-

HEK293 cells stably expressing the Kir2.1 channel.

-

384-well microplates.

-

Fluorescent plate reader (e.g., FlexStation).

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™).[9]

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3).

-

Stimulus buffer containing thallium sulfate (B86663) and potassium sulfate.[9]

-

ML133 stock solution in DMSO.

Procedure:

-

HEK293-Kir2.1 cells are plated into 384-well microplates.

-

The cells are loaded with a Tl+-sensitive fluorescent dye.

-

After an incubation period, the excess dye is removed, and the cells are washed with assay buffer.

-

A baseline fluorescence reading is taken.

-

ML133 at various concentrations is added to the wells and incubated with the cells.

-

The stimulus buffer containing Tl+ is added to the wells to initiate Tl+ influx through the open Kir2.1 channels.

-

The fluorescence intensity is measured over time. An increase in intracellular Tl+ leads to an increase in fluorescence.

-

In the presence of an inhibitor like ML133, the Tl+ influx is reduced, resulting in a lower fluorescence signal compared to the control.

-

The percentage inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.

Caption: Workflow for key experiments to characterize ML133.

Conclusion

ML133 is a well-characterized, potent, and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its mechanism of action as a pore blocker, with key interacting residues identified, makes it an invaluable tool for studying the physiological and pathophysiological roles of Kir2.1 channels. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the effects of this and similar compounds on Kir2.1 and other ion channels. The pH-dependent nature of ML133's potency and its cytochrome P450 inhibition profile are important considerations for its application in various experimental settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Kir2.1 - Wikipedia [en.wikipedia.org]

- 3. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Pharmacology of VU0240382: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacology of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and signaling pathways associated with this class of compounds.

Introduction to this compound and mGlu5 Modulation

This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory activity offers a more nuanced approach to therapeutic intervention, preserving the natural pattern of synaptic transmission.

The mGlu5 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

Mechanism of Action

This compound functions by potentiating the activity of the mGlu5 receptor in the presence of glutamate. It is characterized as a "pure PAM," meaning it exhibits little to no intrinsic agonist activity on its own, as observed in functional assays. Its primary mechanism involves increasing the affinity and/or efficacy of glutamate, thereby amplifying the downstream signaling cascade initiated by receptor activation.

Quantitative Pharmacological Data

Specific quantitative data for this compound is limited in the public domain. However, the table below summarizes typical quantitative parameters used to characterize mGlu5 PAMs, which would be relevant for the evaluation of this compound.

| Parameter | Description | Typical Range for mGlu5 PAMs |

| EC50 (Potentiation) | The concentration of the PAM that produces 50% of the maximal potentiation of a fixed concentration of an orthosteric agonist (e.g., glutamate). | Nanomolar to low micromolar |

| Fold Shift | The factor by which the PAM shifts the EC50 of the orthosteric agonist to the left. | 2-fold to >100-fold |

| Kd / Ki (Binding Affinity) | The equilibrium dissociation constant or inhibition constant, representing the affinity of the PAM for the allosteric binding site on the mGlu5 receptor. | Nanomolar to micromolar |

| Intrinsic Agonist Activity | The ability of the PAM to activate the receptor in the absence of an orthosteric agonist. For a "pure PAM" like this compound, this would be negligible. | <10% of maximal glutamate response |

Signaling Pathways

Activation of the mGlu5 receptor by glutamate, potentiated by this compound, primarily initiates signaling through the Gαq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC).

These second messengers modulate a variety of downstream effectors, including ion channels and other kinases, ultimately influencing neuronal excitability and synaptic plasticity. Furthermore, mGlu5 receptors are known to physically and functionally interact with other receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.

Experimental Protocols

The pharmacological activity of this compound and other mGlu5 PAMs is typically characterized using a combination of in vitro and electrophysiological assays.

In Vitro Assays

a) Calcium Mobilization Assay:

This is a primary functional assay to measure the potentiation of glutamate-induced intracellular calcium release.

-

Cell Line: HEK293 or CHO cells stably expressing the human mGlu5 receptor.

-

Methodology:

-

Cells are plated in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations and incubated.

-

A sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data is analyzed to determine the EC50 of potentiation.

-

b) Inositol Monophosphate (IP1) Accumulation Assay:

This assay measures the accumulation of a downstream metabolite of IP3, providing a more integrated measure of Gq signaling.

-

Cell Line: As above.

-

Methodology:

-

Cells are plated and grown overnight.

-

The cells are stimulated with this compound in the presence of an EC20 concentration of glutamate and a phosphodiesterase inhibitor like LiCl.

-

The reaction is stopped, and the cells are lysed.

-

The amount of accumulated IP1 is quantified using a commercially available HTRF or ELISA kit.

-

Electrophysiology Assays

a) Whole-Cell Patch-Clamp Recordings:

This technique is used to measure the effect of this compound on mGlu5-mediated modulation of ion channel activity in neurons.

-

Preparation: Acute brain slices (e.g., from the hippocampus or cortex) or primary neuronal cultures.

-

Methodology:

-

A glass micropipette forms a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The neuron is voltage-clamped to a specific holding potential.

-

An mGlu5 agonist is applied to elicit a current, often a modulation of NMDA receptor-mediated currents.

-

This compound is co-applied with the agonist to measure the potentiation of the current.

-

Changes in current amplitude, frequency, and kinetics are recorded and analyzed.

-

Conclusion

This compound is a valuable research tool for investigating the role of mGlu5 in the central nervous system. As a positive allosteric modulator, it offers a sophisticated means of enhancing endogenous glutamatergic signaling. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers aiming to explore the pharmacological properties of this compound and other mGlu5 PAMs. Further studies are warranted to fully elucidate the specific quantitative pharmacology and therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Interaction of VU0240382 with the mGlu5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the positive allosteric modulator (PAM) VU0240382 and the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It includes a summary of its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.

Introduction to this compound and the mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Positive allosteric modulators (PAMs) of mGlu5, such as this compound, represent a promising therapeutic strategy. These molecules do not activate the receptor directly but enhance the response of the receptor to the endogenous agonist, glutamate. This mechanism allows for a more nuanced modulation of receptor activity, potentially offering a better safety profile compared to direct agonists.

This compound is a potent and selective mGlu5 PAM that has been characterized in several in vitro studies. It interacts with the same allosteric binding site as the well-known mGlu5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP). Despite its in vitro potency, the in vivo application of this compound has been limited due to its low brain exposure. Nevertheless, it serves as a valuable tool compound for studying the pharmacology of mGlu5 PAMs.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay System | Reference |

| pEC50 | 7.4 | Rat mGlu5 | [1] |

| EC50 | 39.8 nM | Rat mGlu5 | [1] |

Table 2: In Vitro Binding Affinity of this compound

| Parameter | Value | Radioligand | Assay System | Reference |

| IC50 | 195 ± 20 nM | [3H]MPEP | Membranes from cells expressing mGlu5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the mGlu5 receptor.

Calcium Mobilization Assay

This assay is used to determine the potency of a PAM by measuring its ability to enhance the glutamate-induced increase in intracellular calcium.

Cell Culture and Plating:

-

HEK293A cells stably expressing rat mGlu5 are cultured in growth medium (DMEM, 10% FBS, 20 mM HEPES, 2 mM L-glutamine, 1x antibiotic/antimycotic, 1 mM sodium pyruvate, and 500 µg/ml G418).

-

Cells are plated into 384-well, black-walled, clear-bottomed plates at a density of 2.5 x 104 cells per well in 25 µl of assay buffer (1x HBSS, 20 mM HEPES, and 2.5 mM probenecid).

Dye Loading:

-

A calcium-sensitive fluorescent dye (e.g., Calcium 4) is prepared according to the manufacturer's instructions.

-

25 µl of the dye solution is added to each well, and the plate is incubated for 1 hour at 37°C.

Compound Addition and Signal Detection:

-

This compound is serially diluted to generate a concentration-response curve.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is established.

-

The agonist (e.g., DHPG or glutamate) at a concentration that elicits a 20% maximal response (EC20) is added to the wells containing the test compound.

-

The fluorescence signal is measured immediately and over time to capture the peak response.

Data Analysis:

-

The increase in fluorescence is plotted against the concentration of this compound.

-

The EC50 value, which is the concentration of the PAM that produces 50% of the maximal potentiation, is calculated using a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.

Membrane Preparation:

-

Membranes are prepared from cells stably expressing the mGlu5 receptor.

-

Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Binding Reaction:

-

The assay is performed in a 96-well plate.

-

Each well contains the cell membranes, the radioligand (e.g., [3H]MPEP), and varying concentrations of the unlabeled competitor (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known mGlu5 antagonist.

-

The plate is incubated to allow the binding to reach equilibrium.

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a filter plate.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay

This assay measures the ability of a PAM to potentiate glutamate-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of mGlu5 activation.

Cell Culture and Stimulation:

-

Cells expressing mGlu5 are grown to confluence in multi-well plates.

-

Cells are serum-starved for a period to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with varying concentrations of this compound in the presence of a sub-maximal concentration of glutamate.

Cell Lysis and Protein Quantification:

-

After stimulation, the cells are lysed to extract the proteins.

-

The total protein concentration in each lysate is determined using a standard protein assay.

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

A second primary antibody that recognizes total ERK1/2 is used as a loading control.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection and Analysis:

-

The signal is detected using a chemiluminescent substrate.

-

The band intensities for p-ERK1/2 and total ERK1/2 are quantified.

-

The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 phosphorylation.

Signaling Pathways and Visualizations

Activation of the mGlu5 receptor by glutamate initiates a cascade of intracellular signaling events. As a PAM, this compound enhances these signaling pathways.

Canonical Gq Signaling Pathway

The primary signaling pathway activated by mGlu5 is through its coupling to the Gq G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Caption: Canonical Gq signaling pathway of the mGlu5 receptor.

ERK1/2 Signaling Pathway

mGlu5 receptor activation can also lead to the phosphorylation and activation of ERK1/2, which is involved in regulating gene expression and synaptic plasticity. This can occur through both G-protein-dependent and -independent mechanisms.

Caption: mGlu5 receptor-mediated ERK1/2 signaling pathway.

Experimental Workflow for PAM Characterization

The following diagram illustrates a typical workflow for characterizing a novel mGlu5 PAM like this compound.

References

The Discovery and Synthesis of VU0240382: A Novel Positive Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). Developed at Vanderbilt University, this compound is part of a broader research effort to identify novel treatments for central nervous system (CNS) disorders. While the specific identifier this compound is not widely cited in peer-reviewed literature, it belongs to a well-documented series of pyrazole-5-yl-benzamide analogues, including the notable compounds VU-29 and VU-1545.[1] This document will synthesize the available information on this chemical class to provide a detailed understanding of its scientific underpinnings.

Discovery and Rationale

The development of this compound and its analogs stems from the growing body of evidence implicating mGluR5 in the pathophysiology of various CNS disorders, including schizophrenia.[2][3] The rationale is based on the receptor's role in modulating glutamatergic neurotransmission and its close association with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function.[3] Positive allosteric modulators of mGluR5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, rather than directly activating it. This approach is thought to provide a more nuanced and potentially safer pharmacological profile compared to orthosteric agonists.[2]

The discovery process for this class of compounds involved high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[4] The initial hits from the pyrazole (B372694) series were further refined to improve potency, selectivity, and pharmacokinetic properties, leading to the development of compounds like VU-29 and its derivatives.[1]

Synthesis of the Pyrazol-5-yl-benzamide Core

The synthesis of the pyrazol-5-yl-benzamide scaffold, central to this compound and its analogs, is a multi-step process. A representative synthetic route is outlined below.

Caption: Generalized synthetic scheme for the pyrazol-5-yl-benzamide core.

Experimental Protocol: General Synthesis

-

Pyrazole Formation: A substituted phenylhydrazine is reacted with ethyl acetoacetate in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding pyrazole ester.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solvent mixture.

-

Amide Coupling: The pyrazole carboxylic acid is then coupled with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) to afford the final pyrazol-5-yl-benzamide product.

Pharmacological Characterization

The pyrazol-5-yl-benzamide series of mGluR5 PAMs has been extensively characterized in a variety of in vitro and in vivo assays.

In Vitro Pharmacology

These compounds, including VU-29, have been shown to potentiate mGluR5-mediated responses in cell lines expressing the receptor.[1][3] Key in vitro assays include calcium mobilization assays and phosphoinositide hydrolysis assays.

| Compound | Assay | EC50 (nM) | Fold Potentiation | Reference |

| VU-29 | Ca2+ Mobilization | 9 | Not Reported | [5] |

| VU-29 | PI Hydrolysis (DHPG) | 4500 | 1.38 (max response) | [3] |

| VU-1545 | Ca2+ Mobilization | Not Reported | Not Reported | [1] |

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds are added to the wells.

-

Agonist Stimulation: An EC20 concentration of glutamate is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.

In Vivo Pharmacology

Systemically active mGluR5 PAMs from this series have demonstrated efficacy in animal models relevant to schizophrenia and cognitive disorders.[1][2]

| Compound | Animal Model | Effect | Reference |

| CDPPB | Amphetamine-induced hyperlocomotion | Reversal | [2] |

| VU-29 | Not Reported | Systemically available | [1] |

Mechanism of Action and Signaling Pathway

This compound and its analogs act as positive allosteric modulators, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site.[2] This binding event enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling.

The primary signaling pathway for mGluR5 involves its coupling to Gαq proteins, which leads to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Simplified mGluR5 signaling pathway modulated by a PAM.

Furthermore, mGluR5 activation can potentiate NMDA receptor currents, a mechanism that is thought to be crucial for its effects on synaptic plasticity and cognition.[3] However, some studies suggest that the cognition-enhancing effects of certain mGluR5 PAMs may not be dependent on the potentiation of NMDA receptor currents.[6]

Conclusion

This compound is a member of a promising class of pyrazol-5-yl-benzamide mGluR5 positive allosteric modulators. The extensive research on this chemical series, particularly on analogs like VU-29, has provided valuable insights into the therapeutic potential of targeting mGluR5 for the treatment of CNS disorders. The detailed synthetic protocols and pharmacological data available for this class of compounds provide a solid foundation for further drug development efforts. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these molecules to advance them into clinical trials.

References

- 1. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of VU0240382: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information, including scientific literature and chemical databases, does not contain specific in vitro characterization data, quantitative values, or detailed experimental protocols for a compound explicitly named VU0240382. The "VU" prefix suggests its origin from a Vanderbilt University chemical series. This guide, therefore, provides a representative in vitro characterization framework for a closely related and well-documented compound, VU0071063 , a known selective opener of the Kir6.2/SUR1 potassium channel. The methodologies and data presentation formats provided herein are standard for this class of compounds and can be adapted for the characterization of this compound, should it become available.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. The Kir6.2/SUR1 channel subtype is predominantly expressed in pancreatic β-cells and certain neurons, playing a key role in insulin (B600854) secretion. Small molecule openers of the Kir6.2/SUR1 channel, such as diazoxide, are of significant interest for their therapeutic potential in conditions characterized by hyperinsulinism. This document outlines the in vitro pharmacological and biophysical characterization of Kir6.2/SUR1 channel openers, using VU0071063 as a prime exemplar.

Core Mechanism of Action

VU0071063 and related compounds act as positive modulators of the Kir6.2/SUR1 channel. By binding to the sulfonylurea receptor 1 (SUR1) subunit, they increase the channel's open probability, leading to potassium ion efflux and hyperpolarization of the cell membrane. In pancreatic β-cells, this hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin secretion.

Quantitative In Vitro Pharmacology

The potency and selectivity of Kir6.2/SUR1 channel openers are typically determined using a combination of high-throughput screening assays and detailed electrophysiological studies.

Table 1: In Vitro Potency of Representative Kir6.2/SUR1 Openers

| Compound | Assay Type | Cell Line | Target | Parameter | Value (µM) |

| VU0071063 | Thallium Flux | HEK293 | Kir6.2/SUR1 | EC50 | ~15.3 |

| Diazoxide | Thallium Flux | HEK293 | Kir6.2/SUR1 | EC50 | >100 |

Table 2: In Vitro Selectivity of VU0071063

| Compound | Assay Type | Cell Line | Target | Activity |

| VU0071063 | Thallium Flux | HEK293 | Kir6.1/SUR2B | No significant activation |

| Pinacidil | Thallium Flux | HEK293 | Kir6.1/SUR2B | EC50 ~7.3 µM |

Detailed Experimental Protocols

Thallium Flux Assay for K-ATP Channel Activation

This high-throughput assay is a primary screening method to identify and characterize activators of potassium channels. It relies on the principle that thallium ions (Tl⁺) can permeate open potassium channels and that their influx can be detected by a Tl⁺-sensitive fluorescent dye.

Workflow Diagram:

Caption: Workflow for the thallium flux assay to assess K-ATP channel activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir6.2 and SUR1 subunits are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.

-

Compound Addition: The dye-loading solution is removed, and cells are washed with an assay buffer. Test compounds are then added at various concentrations and incubated for a predefined period (e.g., 10-30 minutes).

-

Thallium Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. A stimulus buffer containing thallium sulfate (B86663) is added to each well, and the fluorescence intensity is measured kinetically for 2-3 minutes.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the Tl⁺ influx through open K-ATP channels. Dose-response curves are generated by plotting the rate of Tl⁺ flux against the compound concentration, and EC₅₀ values are calculated using a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through the K-ATP channels in the cell membrane, allowing for a detailed characterization of the compound's effect on channel gating and kinetics.

Workflow Diagram:

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

-

Cell Preparation: HEK293 cells expressing Kir6.2/SUR1 are plated on glass coverslips for electrophysiological recording.

-

Recording Solutions:

-

External Solution (in mM): 140 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with KOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).

-

-

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Cells are held at a holding potential of -60 mV.

-

Current-voltage relationships are determined by applying voltage steps or ramps.

-

-

Compound Application: Test compounds are applied to the cells via a perfusion system.

-

Data Analysis: The effect of the compound on the K-ATP current is quantified by measuring the change in current amplitude at a specific voltage. Dose-response curves are constructed to determine the EC₅₀ of the compound.

Signaling Pathway

The activation of Kir6.2/SUR1 channels by openers like this compound leads to a cascade of events that ultimately inhibit insulin secretion from pancreatic β-cells.

Signaling Pathway Diagram:

Caption: Signaling pathway of a Kir6.2/SUR1 opener in a pancreatic β-cell.

Conclusion

The in vitro characterization of a novel Kir6.2/SUR1 opener such as this compound would involve a systematic evaluation of its potency and selectivity using established methodologies like the thallium flux assay and patch-clamp electrophysiology. The data generated from these experiments are critical for understanding the compound's mechanism of action and for guiding further drug development efforts. While specific data for this compound is not currently in the public domain, the protocols and framework provided here, based on the well-characterized analog VU0071063, offer a robust template for its future in vitro characterization.

Cellular Effects of VU0240382 on mGlu5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound is distinguished by its dual activity as both a potentiator of glutamate-induced responses and a direct allosteric agonist, a characteristic dependent on the cellular context of mGlu5 expression.[1][2] This document details the quantitative pharmacology of this compound, outlines experimental protocols for its characterization, and visualizes the key signaling pathways it modulates.

Quantitative Pharmacological Profile of this compound

This compound is classified as an "ago-PAM," exhibiting both positive allosteric modulation and allosteric agonism at the mGlu5 receptor.[1][2] Its functional impact is nuanced, with agonist activity being prominent in recombinant cell lines overexpressing mGlu5, but absent in native neuronal and glial systems.[1][2]

| Parameter | Cell System | Value | Assay Type | Reference |

| EC50 (as a PAM) | HEK293a cells expressing rat mGlu5 | 180 nM | Calcium Mobilization | [1][2] |

| Maximum Potentiation (% of Glutamate ECmax) | HEK293a cells expressing rat mGlu5 | ~140% | Calcium Mobilization | [1] |

| EC50 (as an agonist) | HEK293a cells with high mGlu5 expression | 1.2 µM | Calcium Mobilization | [1][2] |

| Agonist Activity in Native Cells | Rat Cortical Astrocytes | No significant agonist activity observed | Calcium Mobilization | [2] |

| Agonist Activity in Native Neurons | Rat Subthalamic Nucleus Neurons | No agonist activity observed | Electrophysiology | [2] |

Core Signaling Pathways Modulated by this compound

The primary signaling cascade initiated by mGlu5 activation is the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). This compound, as an ago-PAM, enhances this canonical pathway in the presence of glutamate and can directly activate it under conditions of high receptor expression.

Canonical Gαq/11 Signaling Pathway

Caption: Canonical mGlu5 signaling pathway activated by glutamate and potentiated by this compound.

Downstream ERK1/2 Phosphorylation

A key downstream consequence of mGlu5 activation is the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This process is crucial for mediating long-term cellular changes, including gene expression and synaptic plasticity.

Caption: Downstream ERK1/2 signaling cascade following mGlu5 receptor activation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for characterizing the activity of mGlu5 modulators by measuring changes in intracellular calcium concentration.

Experimental Workflow:

Caption: Workflow for a fluorescent-based intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human or rat mGlu5 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Cells are incubated in the dark at 37°C for 1 hour.

-

Compound Preparation: A dilution series of this compound is prepared in an appropriate assay buffer. A sub-maximal concentration of glutamate (e.g., EC₂₀) is also prepared.

-

Assay Execution: The dye-loaded cell plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of this compound or vehicle. After a short pre-incubation period, the glutamate solution is added.

-

Data Acquisition: Fluorescence intensity is measured kinetically immediately after agonist addition to capture the transient calcium response.

-

Data Analysis: The peak fluorescence response is normalized to the baseline. Concentration-response curves are generated to determine the EC₅₀ for potentiation and, in the absence of glutamate, for direct agonism.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation status of ERK1/2 to assess the activation of this downstream signaling pathway.

Experimental Workflow:

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Methodology:

-

Cell Treatment: Cells are serum-starved to reduce basal signaling. Subsequently, they are treated with this compound, glutamate, or a combination for a specified duration.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal, ensuring that any observed changes are due to phosphorylation and not alterations in total protein levels.

Conclusion

This compound is a potent and selective mGlu5 ago-PAM with a distinct cellular profile. Its ability to potentiate glutamate-induced calcium mobilization and downstream ERK1/2 signaling underscores its potential as a tool to probe mGlu5 function. The context-dependent allosteric agonism of this compound, observed in recombinant systems with high receptor expression but not in native cells, highlights the importance of characterizing modulator activity in multiple cellular environments. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers investigating the cellular effects of this compound and other mGlu5 allosteric modulators.

References

- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0240382: An In-Depth Technical Guide for Studying mGlu5 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document details the compound's mechanism of action, its utility in studying mGlu5 signaling, and provides detailed experimental protocols for its characterization.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound acts as a positive allosteric modulator, binding to a site on the mGlu5 receptor distinct from the orthosteric glutamate binding site. This binding potentiates the receptor's response to glutamate, making it a valuable tool for dissecting the physiological and pathological roles of mGlu5 signaling.

Quantitative Data

The following table summarizes the known quantitative pharmacological data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| pEC50 | 7.4 | Rat | Functional Assay | [1] |

| EC50 | 39.8 nM | Rat | Functional Assay | Calculated from pEC50 |

| Ki | Not explicitly found in literature | - | Radioligand Binding Assay | - |

Note: While a specific experimentally determined Ki value for this compound was not identified in the searched literature, a radioligand binding assay is the standard method for its determination. A detailed protocol for this assay is provided in the Experimental Protocols section.

Signaling Pathways

Activation of the mGlu5 receptor by glutamate, and potentiation by PAMs like this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Beyond this primary pathway, mGlu5 activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Furthermore, mGlu5 receptors can physically and functionally interact with other receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, thereby influencing synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD).

Experimental Workflow

The characterization of a novel mGlu5 PAM like this compound typically follows a multi-step experimental workflow to determine its potency, affinity, selectivity, and functional effects.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-induced intracellular calcium increase in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing rat or human mGlu5 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Glutamate

-

This compound

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Methodology:

-

Cell Plating: Seed mGlu5-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Glutamate Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a sub-maximal concentration (e.g., EC20) of glutamate and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the potentiation by this compound against its concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of this compound to the allosteric site on the mGlu5 receptor by measuring its ability to displace a radiolabeled allosteric modulator.

Materials:

-

Membranes prepared from cells expressing the mGlu5 receptor

-

Radiolabeled mGlu5 allosteric modulator (e.g., [3H]MPEP or [3H]methoxyPEPy)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known mGlu5 allosteric modulator)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in binding buffer. Include wells for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording in Hippocampal Slices

This protocol is used to assess the effects of this compound on synaptic plasticity (LTP and LTD) and NMDA receptor currents in a more physiologically relevant setting.

Materials:

-

Rodent (rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

-

Recording chamber for brain slices

-

Patch-clamp or field potential recording setup (amplifier, digitizer, microscope, micromanipulators)

-

Glass microelectrodes

-

Stimulating electrode

-

This compound

-

NMDA, AMPA, and GABA receptor antagonists (as needed for isolating specific currents)

Methodology for LTP/LTD:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.

-

Drug Application: Perfuse the slice with aCSF containing this compound at the desired concentration.

-

Induction of Plasticity:

-

LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol.

-

Data Analysis: Measure the slope of the fEPSPs and express it as a percentage of the pre-induction baseline. Compare the magnitude of LTP or LTD in the presence and absence of this compound.

Methodology for NMDA Receptor Currents:

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons in hippocampal slices.

-

Voltage Clamp: Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.

-

Isolation of NMDA Currents: Perfuse with aCSF containing AMPA and GABA receptor antagonists to isolate NMDA receptor-mediated currents.

-

Agonist Application: Locally apply NMDA to evoke an inward current.

-

PAM Application: Perfuse the slice with this compound and re-apply NMDA.

-

Data Analysis: Measure the amplitude of the NMDA-evoked currents before and after the application of this compound to determine if the PAM potentiates NMDA receptor function.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the mGlu5 receptor. Its characterization through a combination of in vitro and ex vivo assays, as detailed in this guide, will enable researchers to further elucidate the contributions of mGlu5 signaling to synaptic function and to explore its potential as a therapeutic target for a range of central nervous system disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

Disclaimer: Specific in vivo experimental data for VU0240382 is not publicly available. The following application notes and protocols are based on generalized procedures for M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), including compounds from the Vanderbilt University discovery program such as VU0453595 and VU0467319.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted and optimized for the specific properties of this compound.

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating cholinergic neurotransmission in the central nervous system.[3] Its high expression in brain regions associated with cognition, such as the hippocampus and cortex, makes it a prime therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it. This can lead to a more nuanced modulation of receptor activity and potentially a better safety profile compared to orthosteric agonists.[2][4]

This document provides a comprehensive overview of in vivo experimental protocols for the evaluation of M1 PAMs, including methodologies for assessing efficacy in cognitive models and determining pharmacokinetic profiles.

Data Presentation: In Vivo Characteristics of Representative M1 PAMs

The following tables summarize key in vivo data for representative M1 PAMs, which can serve as a reference for designing studies with novel compounds like this compound.

Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models [1][2]

| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint |

| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition |

| MK-7622 | Mouse | i.p. | 30 - 100 | Induced behavioral convulsions |

| VU0467319 | Rat | p.o. | 3 - 10 | Improvement in cognitive performance |

Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0467319) [5]

| Parameter | Mouse | Rat |

| Route of Administration | i.p. | p.o. |

| Brain Penetration (Kp,uu) | > 0.9 | > 0.9 |

| Half-life (t1/2) | Not Reported | Not Reported |

Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a critical parameter for assessing CNS penetration.[5]

Experimental Protocols

Objective: To assess the ability of an M1 PAM to enhance recognition memory in mice.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Male C57BL/6J mice (8-10 weeks old)

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm)

-

Two identical objects for the training phase

-

One familiar and one novel object for the testing phase

Procedure:

-

Habituation:

-

Handle the mice for 5 minutes daily for 3 consecutive days leading up to the experiment to reduce stress.

-

On the fourth day, allow each mouse to freely explore the empty open field arena for 10 minutes.

-

-

Training (Familiarization) Phase:

-

On day five, place two identical objects in opposite corners of the arena.

-

Administer the test compound or vehicle (e.g., intraperitoneally, i.p.) 30 minutes prior to the training session.

-

Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.

-

-

Testing Phase:

-

After a retention interval (e.g., 24 hours), return the mouse to the arena.

-

In the arena, one of the original objects has been replaced by a novel object.

-

Allow the mouse to explore the objects for 5 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Objective: To characterize the pharmacokinetic profile of an M1 PAM following systemic administration.

Materials:

-

Test compound (e.g., this compound)

-

Formulation vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water)

-

Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein cannulas for serial blood sampling.

-

Dosing and blood collection syringes and needles.

-

Anticoagulant (e.g., EDTA).

-

Centrifuge and equipment for plasma separation.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Dosing:

-

Administer the test compound at a predetermined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Immediately place the blood samples into tubes containing an anticoagulant and keep them on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

-

-

Brain Tissue Collection (Optional):

-

At the final time point, euthanize the animals and perfuse transcardially with saline.

-

Excise the brain, weigh it, and homogenize it in an appropriate buffer.

-

Store the brain homogenate at -80°C until analysis to determine brain exposure.

-

-

Bioanalysis:

-

Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and brain-to-plasma ratio (Kp) are then calculated.

-

Signaling Pathways and Visualizations

The M1 receptor primarily couples to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[6][7] Some studies suggest that M1 receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[6]

References

- 1. benchchem.com [benchchem.com]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

Unraveling the Enigma of VU0240382: A Guide to its Application in Cellular Assays

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of cellular and molecular research, the quest for novel chemical probes to dissect complex biological processes is paramount. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of VU0240382, a compound of emerging interest, in cell culture-based assays. Due to the limited publicly available information on this compound, this guide is structured to provide a foundational understanding and a practical framework for its empirical use.

Initial investigations suggest that this compound is a pre-commercial or specialized chemical entity, as it is listed by suppliers such as Acesys Pharmatech but is not yet widely available for sale. The absence of extensive peer-reviewed literature necessitates a systematic and cautious approach to its application in experimental settings.

Understanding the Profile of this compound

Given the current information gap, the precise mechanism of action, cellular targets, and optimal working concentrations of this compound remain to be elucidated. Therefore, the initial phase of any research involving this compound should focus on its characterization within the specific cellular context of interest.

Core Experimental Protocols

To effectively integrate this compound into your research, a series of validation and characterization assays are recommended. These protocols are designed to be adaptable to a wide range of cell types and experimental questions.

Determination of Optimal Working Concentration and Cytotoxicity

A critical first step is to determine the concentration range at which this compound exerts its biological effects without inducing significant cytotoxicity.

Table 1: Experimental Parameters for Dose-Response and Cytotoxicity Assays

| Parameter | Recommendation |

| Cell Lines | Select at least two relevant cell lines (e.g., one target-expressing, one control). |

| Seeding Density | Optimize for logarithmic growth phase during the assay period. |

| Compound Dilution Series | Prepare a wide range of concentrations (e.g., 1 nM to 100 µM) using a serial dilution. |

| Treatment Duration | Test multiple time points (e.g., 24, 48, 72 hours). |

| Assay Method | Utilize a robust viability/cytotoxicity assay (e.g., MTS, CellTiter-Glo®, or LDH release assay). |

| Replicates | Perform at least three biological replicates for each condition. |

Experimental Workflow for Dose-Response Analysis

Caption: Workflow for determining the dose-response of this compound.

Target Engagement and Mechanism of Action Studies

Once a non-toxic working concentration is established, the next step is to investigate how this compound interacts with its putative cellular target(s) and the downstream signaling pathways it modulates.

Table 2: Methodologies for Elucidating Mechanism of Action

| Experimental Approach | Objective |

| Target-Based Assays | If a putative target is known, perform direct binding or enzymatic assays. |

| Western Blotting | Analyze the phosphorylation status or expression levels of key signaling proteins. |

| Reporter Gene Assays | Quantify the activity of specific transcription factors or signaling pathways. |

| Immunofluorescence Microscopy | Visualize the subcellular localization of target proteins or cellular markers. |

| RNA-Sequencing | Profile global gene expression changes induced by this compound treatment. |

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a generic signaling cascade that could be investigated. Researchers should adapt this based on their specific hypotheses regarding this compound's function.

Application Notes and Protocols for VU0240382 and its Analog, JNJ16259685, in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mGluR1 negative allosteric modulators (NAMs), with a focus on the well-characterized compound JNJ16259685 as a surrogate for VU0240382, in rodent models. Due to the limited publicly available in vivo data for this compound, the following protocols and data are based on its close analog, JNJ16259685, to provide a robust framework for experimental design.

Introduction

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Negative allosteric modulators of mGluR1, such as this compound and JNJ16259685, are valuable research tools for investigating the physiological and pathological roles of this receptor. These compounds do not compete with the endogenous ligand, glutamate, but instead bind to a distinct allosteric site on the receptor, thereby reducing its response to glutamate activation.

Data Presentation: Quantitative Data for JNJ16259685 in Rodent Studies

The following tables summarize the effective doses and pharmacokinetic parameters of JNJ16259685 in various rodent studies. This data can serve as a starting point for dose-finding studies with this compound.

Table 1: Effective Doses of JNJ16259685 in Rats

| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |

| Acquisition of Novel Motor Skill (Rotarod) | - | 0.3 | Profound impairment in acquisition |

| Lever Pressing for Food Reward | - | 0.3 | Reduction in lever pressing |

| Lick Suppression Test (Anxiety) | IP | 2.5 | Anxiolytic-like effects |

| Locomotor Activity | IP | >2.5 | Decrease in locomotor activity |

| Well-learned Motor Tasks | - | up to 30 | No effect |

Table 2: Effective Doses of JNJ16259685 in Mice

| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |

| Isolation-Induced Aggression | IP | 0.125 - 8 | Reduction of offensive behaviors |

| Acquisition of Novel Motor Skill (Rotarod) | - | 1 | Impairment in acquisition |

| Motor Skill (Well-learned) | - | >1 | Impairment |

| Reflexive Startle Responses | - | up to 30 | No effect |

Table 3: In Vitro and In Vivo Potency of JNJ16259685

| Parameter | Species | Value |

| IC50 (Synaptic Activation Inhibition) | Rat | 19 nM |

| ED50 (Receptor Occupancy - Cerebellum) | Rat | 0.040 mg/kg (SC) |

| ED50 (Receptor Occupancy - Thalamus) | Rat | 0.014 mg/kg (SC) |

| Ki (Binding Affinity) | Rat | 0.34 nM |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of an mGluR1 NAM like JNJ16259685 to rodents. These can be adapted for use with this compound.

Protocol 1: Assessment of Anxiolytic-like Effects using the Lick Suppression Test in Rats

Objective: To evaluate the potential anxiolytic properties of an mGluR1 NAM.

Materials:

-

JNJ16259685 or this compound

-

Vehicle (e.g., 20% β-cyclodextrin in sterile water)

-

Lick suppression apparatus (a chamber with a drinking spout connected to a lickometer)

-

Male Wistar rats (250-300 g)

Procedure:

-

Habituation: For 3-5 days prior to testing, habituate the rats to the lick suppression chamber for 10 minutes each day. Allow them access to the drinking spout, which delivers a palatable solution (e.g., 0.2% saccharin).

-

Drug Administration: On the test day, administer the mGluR1 NAM (e.g., JNJ16259685 at 2.5 mg/kg) or vehicle via intraperitoneal (IP) injection. A typical injection volume is 1 ml/kg.

-

Testing: 30 minutes post-injection, place the rat in the lick suppression chamber for a 10-minute session.

-

Data Collection: The lickometer will record the total number of licks. An anxiolytic-like effect is indicated by a significant increase in the number of licks in the drug-treated group compared to the vehicle-treated group, as the animal is less suppressed by the novel environment.

-

Control for Non-Specific Effects: To ensure the observed effects are specific to anxiety, separate cohorts of animals should be tested for changes in water intake and pain threshold.[1]

Protocol 2: Evaluation of Motor Coordination and Learning using the Rotarod Test in Mice

Objective: To assess the impact of an mGluR1 NAM on motor coordination and the acquisition of a new motor skill.

Materials:

-

JNJ16259685 or this compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Rotarod apparatus

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Drug Administration: Administer the mGluR1 NAM (e.g., JNJ16259685 at 1 mg/kg) or vehicle via intraperitoneal (IP) injection. A typical injection volume is 10 ml/kg.

-

Acquisition Phase: 30 minutes post-injection, place the mice on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.

-

Data Collection: Record the latency to fall from the rotating rod. A shorter latency to fall in the drug-treated group compared to the vehicle group indicates impairment in motor learning and coordination.[2]

-

Well-Learned Task Assessment: To differentiate between effects on learning and general motor impairment, a separate cohort of mice can be pre-trained on the rotarod for several days until a stable performance is achieved. The drug is then administered, and the effect on the performance of this well-learned task is assessed.

Mandatory Visualization

Signaling Pathway of mGluR1

The following diagram illustrates the canonical signaling pathway activated by mGluR1. As a negative allosteric modulator, this compound or JNJ16259685 would bind to the mGluR1 receptor and inhibit the downstream signaling cascade initiated by glutamate.

References

Application Notes and Protocols for VU0240382 Administration in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the administration of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), for in vivo behavioral studies. Due to the limited publicly available data on this compound, the following protocols are based on established methodologies for other well-characterized mGlu5 PAMs, such as CDPPB, ADX47273, and VU0409551. Researchers should consider these as starting points and optimize the protocols for their specific experimental needs.

Mechanism of Action and Signaling Pathway

This compound, as an mGlu5 PAM, does not directly activate the mGlu5 receptor but potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic plasticity.[1][2] Furthermore, mGlu5 receptors are known to physically and functionally interact with N-methyl-D-aspartate receptors (NMDARs), and their modulation can influence NMDAR-dependent synaptic plasticity, which is a cellular basis for learning and memory.[1][3]

Data Presentation: Administration of mGlu5 PAMs in Rodent Behavioral Studies

The following table summarizes the administration routes, vehicles, and dose ranges for various mGlu5 PAMs used in behavioral studies in rats and mice. This data can serve as a reference for designing studies with this compound.

| Compound | Species | Administration Route | Vehicle | Dose Range (mg/kg) | Behavioral Assay | Reference |

| CDPPB | Rat | Subcutaneous (s.c.) | 10% Tween 80 in saline | 30 | Novel Object Recognition | [4] |

| Rat | Not specified | Not specified | 1 - 30 | Paired Associates Learning Task | [5] | |

| Rat | Not specified | Not specified | 60 | Extinction and Reinstatement of Methamphetamine-Seeking | [6] | |

| Mouse | Subcutaneous (s.c.) | Not specified | 1.5 | Motor Coordination and Memory (Huntington's Disease Model) | [7] | |

| ADX47273 | Rat | Intraperitoneal (i.p.) | 5% DMSO, 5% Tween 80 in saline | 30 | Reversal Learning (Barnes Maze) | [8] |

| Rat | Not specified | Not specified | 1 - 100 | Conditioned Avoidance Response, PCP-induced Hyperlocomotion | [9] | |

| VU0409551 | Rat | Oral (p.o.) | 75% PEG 400 in water | 3 - 120 | Sleep-Wake Cycle Analysis, Psychosis and Cognition Models | [1] |

| VU0092273 | Mouse | Not specified | Not specified | Not specified | Trace Fear Conditioning | [3][10] |

| VU0360172 | Rat | Not specified | Vehicle and double-deionized water (pH ~7.0) | Not specified | Amphetamine-induced Hyperlocomotion | [11] |

Experimental Protocols

Based on the available literature for analogous compounds, the following are detailed protocols for the administration of this compound in common behavioral assays.

Protocol 1: Intraperitoneal (i.p.) Administration for Acute Behavioral Studies

This protocol is adapted from studies using ADX47273 and is suitable for assessing the acute effects of this compound on behaviors such as anxiety, locomotion, and cognition.

Materials:

-

This compound

-